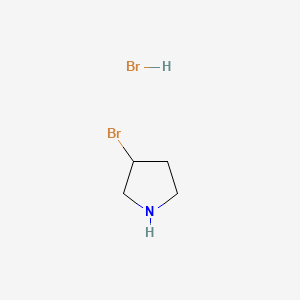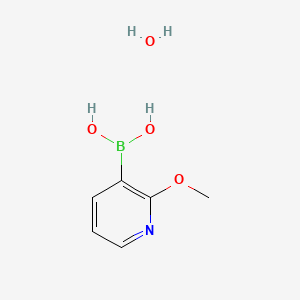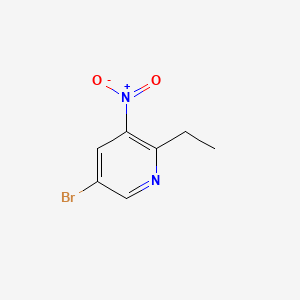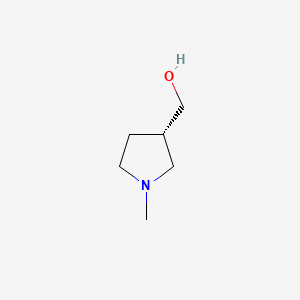![molecular formula C7H3BrClNO3S2 B582447 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid CAS No. 1226808-74-7](/img/structure/B582447.png)
4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid is a chemical compound with the CAS Number: 1226808-74-7 . Its molecular weight is 328.59 . The IUPAC name for this compound is 4-bromo-6-chloro-1,3-benzothiazole-2-sulfonic acid .
Molecular Structure Analysis
The InChI code for 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid is 1S/C7H3BrClNO3S2/c8-4-1-3(9)2-5-6(4)10-7(14-5)15(11,12)13/h1-2H,(H,11,12,13) . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Application 1: Quorum Sensing Inhibitor in Bacteria
- Summary of Application : The compound is used as a quorum sensing inhibitor in Gram-negative bacteria . Quorum sensing is a term for bacterial cell-cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
- Methods of Application : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated to find novel quorum sensing inhibitors . Compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .
- Results or Outcomes : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . In the PqsR system, no activity was observed, suggesting the selectivity of the compound toward the LasB system . In addition, one compound showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Application 2: Antitumor and Cytotoxic Activity
- Summary of Application : The compound has been used in the synthesis of a series of imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which have shown cytotoxic activity on three human tumor cell lines .
- Methods of Application : A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides was synthesized and their cytotoxicity activity was evaluated .
- Results or Outcomes : One of the compounds demonstrated the most potent effect on a prostate cancer cell line .
Application 3: Starting Material in Synthesis of Benzothiazole Dimers
- Summary of Application : The compound is used as a starting material in the synthesis of benzothiazole dimers .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized benzothiazole dimers have shown high binding affinity to β-amyloid fibrils .
Application 4: Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective
- Summary of Application : Thiazole derivatives, which include “4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid”, have been found to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications vary depending on the specific biological activity being targeted .
Application 5: Antihypertensive, Anti-HIV, Hypnotics, Antiallergic, Analgesic, Fibrinogen Receptor Antagonist Activity with Antithrombotic Activity, Bacterial DNA Gyrase B Inhibitor Activity
- Summary of Application : Thiazole derivatives, which include “4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid”, have been found to have several biological activities such as antihypertensive, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, bacterial DNA gyrase B inhibitor activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications vary depending on the specific biological activity being targeted .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-6-chloro-1,3-benzothiazole-2-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3S2/c8-4-1-3(9)2-5-6(4)10-7(14-5)15(11,12)13/h1-2H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWSIKFJVYXVCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)S(=O)(=O)O)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682007 |
Source


|
| Record name | 4-Bromo-6-chloro-1,3-benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid | |
CAS RN |
1226808-74-7 |
Source


|
| Record name | 4-Bromo-6-chloro-2-benzothiazolesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-chloro-1,3-benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)
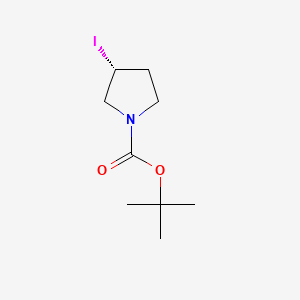
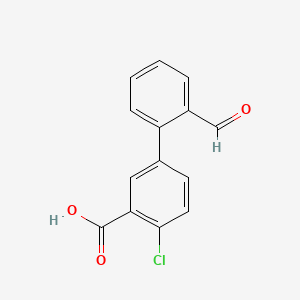
![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)
![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)
![tert-Butyl 4-(2'-oxospiro[cyclohexane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B582373.png)
![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)


